molecular formula C15H9ClO2 B184926 Methanone, 2-benzofuranyl(4-chlorophenyl)- CAS No. 27052-20-6

Methanone, 2-benzofuranyl(4-chlorophenyl)-

Cat. No. B184926
CAS RN: 27052-20-6
M. Wt: 256.68 g/mol
InChI Key: FQHJAAOLWZILJU-UHFFFAOYSA-N
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Description

“Methanone, 2-benzofuranyl(4-chlorophenyl)-” is a chemical compound with the molecular formula C15H9ClO2 . It is also known as “(4-Chlorobenzoyl)benzofuran” and has a molecular weight of 256.68 g/mol .


Molecular Structure Analysis

The molecular structure of “Methanone, 2-benzofuranyl(4-chlorophenyl)-” consists of a benzofuran ring attached to a 4-chlorophenyl group via a methanone (carbonyl) group . For a detailed structural analysis, it’s recommended to use software tools that can visualize the 3D structure of the molecule.


Physical And Chemical Properties Analysis

“Methanone, 2-benzofuranyl(4-chlorophenyl)-” has a molecular weight of 256.68 g/mol . The melting point is reported to be between 147-151 °C . For a comprehensive analysis of its physical and chemical properties, it’s recommended to refer to databases that provide such information.

Safety and Hazards

The safety and hazards associated with “Methanone, 2-benzofuranyl(4-chlorophenyl)-” are not specified in the available resources. For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the supplier or manufacturer .

properties

IUPAC Name

1-benzofuran-2-yl-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClO2/c16-12-7-5-10(6-8-12)15(17)14-9-11-3-1-2-4-13(11)18-14/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHJAAOLWZILJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60181526
Record name Methanone, 2-benzofuranyl(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, 2-benzofuranyl(4-chlorophenyl)-

CAS RN

27052-20-6
Record name 2-Benzofuranyl(4-chlorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27052-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, 2-benzofuranyl(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027052206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, 2-benzofuranyl(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60181526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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